2-(2-Cyclopentylethyl)pyrrolidine
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Overview
Description
2-(2-Cyclopentylethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a cyclopentylethyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopentylethyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyclopentylethylamine with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrrolidine ring . Another approach involves the use of diols and primary amines catalyzed by iridium complexes, which allows for the formation of the pyrrolidine ring in good yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyclopentylethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be functionalized with different substituents using reagents like alkyl halides or sulfonates
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Cyclopentylethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Comparison: 2-(2-Cyclopentylethyl)pyrrolidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to other pyrrolidine derivatives, it offers a different pharmacophore space and stereochemistry, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)pyrrolidine |
InChI |
InChI=1S/C11H21N/c1-2-5-10(4-1)7-8-11-6-3-9-12-11/h10-12H,1-9H2 |
InChI Key |
BJACRYSSJIXZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2CCCN2 |
Origin of Product |
United States |
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